1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Structure-Activity Relationship Regioisomer Comparison Medicinal Chemistry

Secure the precise 5-bromo-2-methylphenyl regioisomer for reliable SAR data. Unlike generic imidazolidin-2-ones, this compound’s ortho-methyl group provides steric bias, improving regioselectivity in Suzuki/Buchwald couplings. Its defined crystal structure and ≥95% purity ensure experimental reproducibility, proven as an intermediate in aliskiren precursor synthesis. For R&D use only; shipped under inert atmosphere.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1498996-35-2
Cat. No. B1450428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
CAS1498996-35-2
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)N2CCNC2=O
InChIInChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
InChIKeyMFVDOYPSKNCQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (1498996-35-2) Procurement Specifications: Chemical Identity and Baseline Characteristics


1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS 1498996-35-2, C10H11BrN2O, MW 255.11 g/mol) is an N-arylated imidazolidin-2-one derivative featuring a 5-bromo-2-methylphenyl substituent on the imidazolidinone ring [1]. This heterocyclic scaffold is a privileged structural motif in medicinal chemistry and organic synthesis due to its hydrogen-bonding capacity, conformational rigidity, and amenability to further functionalization [2]. The compound is a white to off-white solid with a reported melting point of 133 °C and a predicted boiling point of 488.0±45.0 °C .

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one: Why In‑Class Imidazolidin‑2‑ones Cannot Be Assumed Interchangeable


Although imidazolidin-2-ones share a common five-membered cyclic urea core, the nature and position of aryl substituents dramatically alter their physicochemical and biological properties [1]. The 5‑bromo‑2‑methylphenyl motif in this specific compound confers a unique combination of electronic effects (electron‑withdrawing bromine ortho to the N‑aryl bond, electron‑donating methyl group) and steric profile that directly influences binding affinity, metabolic stability, and synthetic utility [2]. Simple substitution with a 4‑bromo‑2‑methylphenyl or 3‑bromo‑2‑methylphenyl regioisomer, or with a non‑brominated phenyl ring, yields molecules with demonstrably different reactivity in cross‑coupling reactions and distinct biological activity profiles . Therefore, researchers requiring the precise substitution pattern of 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one cannot reliably substitute a generic imidazolidin‑2‑one without compromising experimental reproducibility and outcome.

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Bromo‑Methyl Substitution Determines Distinct Physicochemical and Potential Biological Profiles

The specific 5‑bromo‑2‑methyl substitution pattern distinguishes 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one from its 3‑bromo (CAS 1620089-70-4) and 4‑bromo (CAS 160132-31-0) regioisomers . In a class‑level SAR study of imidazolidin‑2‑one derivatives as antileishmanial agents, the position of aryl substitution was found to profoundly modulate biological activity; for example, 1‑(3‑methylisoxazol‑5‑yl)‑3‑(4‑bromobenzyl)imidazolidin‑2‑one (compound 25) exhibited an IC50 of 2.4 μM against Leishmania mexicana intracellular amastigotes, whereas related analogs with different substitution patterns showed IC50 values ranging from 8 to 16 μM [1]. While direct comparative data for the 5‑bromo‑2‑methylphenyl analog are not available, this class‑level evidence demonstrates that even minor changes in aryl substitution can alter potency by more than 3‑fold, underscoring the need to procure the exact regioisomer for reproducible SAR studies.

Structure-Activity Relationship Regioisomer Comparison Medicinal Chemistry Synthetic Intermediate

Unique Crystallographic Characterization Enables Reproducible Material Handling and Formulation

1‑(5‑Bromo‑2‑methylphenyl)imidazolidin‑2‑one has been fully characterized by single‑crystal X‑ray diffraction (XRD), providing definitive unit‑cell parameters, space group, and atomic coordinates [1]. This level of crystallographic characterization is not uniformly available for its 3‑bromo and 4‑bromo regioisomers, which are described in vendor catalogs primarily by molecular formula and spectroscopic data alone [2]. The crystal structure reveals a network of N–H···O hydrogen bonds and Br···π interactions that dictate the compound‘s melting point (133 °C) and solid‑state stability .

Crystal Engineering Polymorphism Solid-State Characterization X-ray Diffraction

High‑Purity Specification with Defined Storage Conditions Supports Reliable Downstream Synthesis

Commercially sourced 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one is supplied at a minimum purity of 95% (HPLC/GC) [1]. In contrast, related 1‑(3‑bromo‑2‑methylphenyl)imidazolidin‑2‑one is often offered at lower purity grades (e.g., 97% nominal) without traceable analytical certification [2]. The target compound’s purity level is critical for its use as an intermediate in the synthesis of 5‑bromo‑2‑methoxyphenol—a key building block for the antihypertensive drug aliskiren [3]—as well as for Pd‑catalyzed Suzuki–Miyaura cross‑couplings where the aryl bromide serves as an electrophilic partner [4].

Synthetic Intermediate Purity Specification Cross-Coupling Pharmaceutical Synthesis

Ortho‑Methyl Group Imposes Distinct Steric and Electronic Profile Compared to Non‑Methylated Analogs

The ortho‑methyl group in 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one introduces steric hindrance that can retard unwanted side reactions and enhance regioselectivity in Pd‑catalyzed cross‑couplings relative to non‑methylated 1‑(5‑bromophenyl)imidazolidin‑2‑one [1]. Additionally, the electron‑donating methyl group partially offsets the electron‑withdrawing effect of the bromine, modulating the aryl ring’s electronic environment and influencing both reactivity and potential biological target engagement [2]. This fine‑tuning of electronic and steric parameters is not achievable with simple 1‑phenylimidazolidin‑2‑one (no halogen) or 1‑(5‑bromophenyl)imidazolidin‑2‑one (no methyl), making the 5‑bromo‑2‑methylphenyl derivative a unique building block for SAR exploration.

Steric Effects Electronic Effects Cross-Coupling Reactivity Medicinal Chemistry

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one: High‑Value Application Scenarios Validated by Differential Evidence


SAR‑Driven Medicinal Chemistry: Probing the Effect of Ortho‑Methyl Substitution on Target Binding

This compound is ideally suited for structure–activity relationship (SAR) studies where the influence of an ortho‑methyl group on the imidazolidin‑2‑one scaffold is of interest. Unlike simpler analogs lacking the methyl group, the 5‑bromo‑2‑methylphenyl substituent allows researchers to simultaneously investigate electronic tuning (bromine withdrawal) and steric effects (ortho‑methyl hindrance) on biological activity [1]. The well‑characterized crystal structure and defined melting point (133 °C) facilitate reliable handling and formulation in these studies [2].

Pd‑Catalyzed Cross‑Coupling Reactions Requiring a Sterically Biased Aryl Bromide

The ortho‑methyl group provides a steric bias that can improve regioselectivity in Suzuki–Miyaura or Buchwald–Hartwig couplings compared to non‑methylated aryl bromides [1]. This makes 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one a valuable electrophilic partner for constructing complex biaryl architectures where control over coupling site is critical. The compound‘s documented use as an intermediate in the synthesis of 5‑bromo‑2‑methoxyphenol—a precursor to the drug aliskiren—demonstrates its practical utility in pharmaceutical synthesis [3].

Solid‑State Chemistry and Polymorphism Studies Requiring a Crystallographically Defined Imidazolidin‑2‑one

Because a single‑crystal X‑ray structure has been solved and deposited, 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one is an excellent model compound for studies of crystal packing, hydrogen‑bonding networks, and potential polymorphism in N‑arylated imidazolidin‑2‑ones [2]. Researchers investigating solid‑state properties of this scaffold can rely on the published unit‑cell parameters and atomic coordinates to benchmark new polymorphs or co‑crystals, a level of characterization not available for the 3‑bromo or 4‑bromo regioisomers [4].

Synthesis of Bioactive Molecules via Modular Functionalization of the Aryl Bromide

The aryl bromide handle enables a wide range of transition‑metal‑catalyzed transformations (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) to install diverse pharmacophores while retaining the imidazolidin‑2‑one core [5]. Coupled with the high purity specification (≥95%) and defined storage conditions (‑20 °C under inert atmosphere) [6], this compound provides a reliable starting point for building focused libraries of imidazolidin‑2‑one‑based bioactive compounds, minimizing the risk of impurity‑derived artifacts.

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